molecular formula C21H22N4O2 B11059178 4-methyl-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}phthalazin-1(2H)-one

4-methyl-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}phthalazin-1(2H)-one

Cat. No.: B11059178
M. Wt: 362.4 g/mol
InChI Key: HNXCRKPWVNMMFO-UHFFFAOYSA-N
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Description

4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phthalazinone core substituted with a methyl group and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This method involves the formation of a protected piperazine intermediate, which is then deprotected and cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been studied as an acetylcholinesterase inhibitor, which can affect neurotransmission by preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-{4-[(4-METHYLPIPERAZINO)CARBONYL]PHENYL}-1(2H)-PHTHALAZINONE is unique due to its specific substitution pattern and the presence of both a phthalazinone core and a piperazine moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylpiperazine-1-carbonyl)phenyl]phthalazin-1-one

InChI

InChI=1S/C21H22N4O2/c1-15-18-5-3-4-6-19(18)21(27)25(22-15)17-9-7-16(8-10-17)20(26)24-13-11-23(2)12-14-24/h3-10H,11-14H2,1-2H3

InChI Key

HNXCRKPWVNMMFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Origin of Product

United States

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